4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One study demonstrated the use of a compound similar to 4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline as an efficient corrosion inhibitor for mild steel in acidic environments. The compound's adsorption on the steel surface follows Langmuir's isotherm, and its inhibition efficiency increases with concentration, highlighting its potential in protecting metals against corrosion Daoud et al., 2014.
Photoluminescent Materials
Research into heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands, similar in structure to this compound, revealed their potential as photoluminescent materials. These complexes exhibit long-lived photoluminescence in solid state and solution, offering applications in light-emitting devices and sensors Manbeck et al., 2011.
Molecular Design and Functional Materials
The synthesis and characterization of new compounds incorporating triazolyl systems, derived from reactions with aniline, have been explored. These compounds open pathways to designing materials with specific properties, such as enhanced electronic or photophysical characteristics, showcasing the versatility of triazolyl-aniline derivatives in material science O'halloran & Scott, 1972.
Electropolymerization and Surface Functionalization
Another application involves the use of azidoaniline-based electropolymers for functionalizing conductive surfaces, demonstrating the potential of such compounds in creating modified electrodes for electrochemical applications. This approach allows for the anchoring of functional moieties onto surfaces, providing a method for the development of sensors and catalytic surfaces Coates et al., 2012.
Mechanism of Action
Target of Action
The primary targets of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound’s mode of action could involve binding to these proteins, potentially inhibiting their function and leading to changes in cell cycle progression .
Biochemical Pathways
The affected pathways are primarily those involved in cell cycle regulation. By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, the compound could disrupt the normal progression of the cell cycle .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial for determining its bioavailability
Result of Action
Given its targets, it is likely that the compound could induce changes in cell cycle progression, potentially leading to cell cycle arrest or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is known to interact with various biomolecules through hydrogen-bonding and dipole interactions
Cellular Effects
In vitro studies have shown that some 1,2,4-triazole compounds exhibit potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses require further experimental validation.
Properties
IUPAC Name |
4-chloro-3-(1,2,4-triazol-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHVTVGCHRUWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN2C=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.